molecular formula C15H17N5O B2686883 N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034618-45-4

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2686883
CAS RN: 2034618-45-4
M. Wt: 283.335
InChI Key: LWBFESWGFDNKSB-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-31001074, is a small-molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling. JNJ-31001074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders.

Scientific Research Applications

Biological Significance and Optical Sensors

Pyrimidine derivatives are significant in organic chemistry due to their wide range of biological and medicinal applications. They are utilized as exquisite sensing materials in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These derivatives have been employed as recognition units in the development of various optical sensors, demonstrating their versatility and applicability in biological sensing technologies (Jindal & Kaur, 2021).

Anti-inflammatory Activities and SAR

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Recent research has focused on the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, offering potential for the development of new anti-inflammatory agents (Rashid et al., 2021).

Pharmacological Applications

The systematic analysis of pyrimidine derivatives from a pharmacological perspective has identified compounds with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This broad range of pharmacological activity underscores the potential of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).

Synthesis of Heterocycles

Enaminoketones and enaminonitriles, related to pyrimidine derivatives, are versatile building blocks for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. They are used in the synthesis of natural products and compounds with potential anticonvulsant properties. Their role as intermediates in the synthesis of heterocycles demonstrates the importance of pyrimidine and related structures in medicinal chemistry and drug development (Negri et al., 2004).

Medicinal Chemistry and Drug Development

Pyrimidine derivatives are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. These compounds are common in many medicinal drugs, indicating their importance as a scaffold for drug discovery. Recent research has highlighted the broad-spectrum activities of pyrimidine analogs, further underscoring their significance in the development of new drugs with diverse pharmacological activities (JeelanBasha & Goudgaon, 2021).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-5-4-6-13(18-11)19-15(21)12-9-14(17-10-16-12)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBFESWGFDNKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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